(1S)-(-)-Camphanic acid

Chiral Resolution Helicene Chemistry Diastereomeric Separation

Essential chiral resolving agent derived from camphor with a rigid (1S,4R)-configured framework. Empirically outperforms MTPA/CSA in separating challenging helicenes and prenylflavonoids, achieving ≥99% ee. Recoverable auxiliary reduces costs in multi-step syntheses like rare sugars. Ideal for CPL device research, tobacco alkaloid analysis, and stereochemistry studies.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 13429-83-9
Cat. No. B125574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(-)-Camphanic acid
CAS13429-83-9
SynonymsCamphanic Acid;  (-)-ω-Camphanic Acid;  (-)-Camphanic Acid;  (-)-ω-Camphanic Acid;  (1S)-(-)-Camphanic Acid;  (1S)-Camphanic Acid;  (1S,4R)-(-)-Camphanic Acid;  (1S,4R)-ω-Camphanic Acid;  (1S)-4,7,7-Trimethyl-3-oxo-2-Oxabicyclo[2.2.1]heptane-1-carboxylic Ac
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1(C2(CCC1(OC2=O)C(=O)O)C)C
InChIInChI=1S/C10H14O4/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H,11,12)
InChIKeyKPWKPGFLZGMMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-(-)-Camphanic Acid CAS 13429-83-9: Chiral Resolution Agent and Auxiliary Specifications


(1S)-(-)-Camphanic acid (CAS 13429-83-9) is a chiral bicyclic carboxylic acid derived from camphor, with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol. It is widely employed as a chiral resolving agent and chiral auxiliary in asymmetric synthesis . The compound features a rigid (1S,4R)-configured 2-oxabicyclo[2.2.1]heptane framework that provides a well-defined stereochemical environment for diastereomeric differentiation [1]. Its carboxylic acid functionality enables facile derivatization to the corresponding acid chloride, (1S)-(-)-camphanoyl chloride, which serves as a potent chiral derivatizing agent for alcohols and amines .

Why (1S)-(-)-Camphanic Acid Cannot Be Substituted with Generic Chiral Acids in Asymmetric Synthesis


Substitution with generic chiral acids such as (S)-Mosher's acid (MTPA) or camphorsulfonic acid (CSA) often fails to deliver comparable resolution outcomes. (1S)-(-)-Camphanic acid's unique rigid bicyclic framework, combining a lactone and a carboxylic acid moiety, generates a distinct steric and electronic environment that differs fundamentally from acyclic analogs [1]. Empirical studies have demonstrated that for challenging helicene substrates, (1S)-(-)-camphanic esters provide superior diastereomeric separation compared to MTPA esters under identical chromatographic conditions [2]. This differential performance is attributed to the conformational rigidity and the specific spatial arrangement of the camphanoyl group, which amplifies the physicochemical distinctions between diastereomers—a property not reliably replicated by structurally dissimilar chiral acids [3].

Quantitative Differentiation Evidence: (1S)-(-)-Camphanic Acid vs. Closest Analogs


Superior Diastereomeric Resolution of Hetero[4]helicenes: (1S)-Camphanic Acid vs. MTPA

In the chemical resolution of racemic hydroxy-substituted dithia-aza[4]helicenes, esters prepared with (1S)-(-)-camphanic acid demonstrated unequivocally better diastereomeric separation than those prepared with (S)-Mosher's acid (MTPA). The resolution using (1S)-(-)-camphanic acid enabled subsequent isolation of both (P)- and (M)-enantiomers with an enantiomeric excess of ≥99%, in good yields [1].

Chiral Resolution Helicene Chemistry Diastereomeric Separation

High-Purity Flavonoid Stereoisomer Isolation: Tri-(1S)-Camphanate Derivatization with >98% d.e.

A method for resolving diastereomeric esters of flavanones using (1S)-(-)-camphanic acid derivatization followed by reversed-phase HPLC was developed. Tri-(1S)-(-)-camphanic acid esters of naringenin, 8-prenylnaringenin, and 6-prenylnaringenin were separated on analytical HPLC and subsequently isolated via preparative HPLC. The isolated diastereomers were obtained with a diastereomeric excess (d.e.) of >98% based on HPLC analysis [1].

Flavonoid Chemistry Preparative HPLC Stereoisomer Resolution

Enabling HPLC/SFC Chiral Resolution: (1S)-Camphanic Acid as a Viable Alternative to CSP-HPLC for Thiabridged [5]Helicenes

In the resolution of thiabridged [5]helicenes with exceptionally high racemization energy barriers (>40 kcal mol⁻¹), two distinct resolution approaches were evaluated: the use of (1S)-(-)-camphanic acid as a chiral auxiliary and direct resolution via chiral stationary phase (CSP) HPLC [1].

Helicene Chemistry Chiral Resolution Methods HPLC/SFC Comparison

Enantiomer-Specific Stability Considerations: (1S)- vs. (1R)-Camphanic Acid

A comparison of physical property data for the enantiomeric pair reveals that the (1S)-(-)-camphanic acid enantiomer is reportedly unstable and decomposes rapidly upon exposure to light or air, whereas the (1R)-(+)-enantiomer is stable at room temperature and can be crystallized from dioxane/water .

Enantiomer Stability Storage Conditions Chiral Compound Handling

Recoverable Chiral Auxiliary: (1S)-Camphanic Acid Recycling in Multi-Step Synthesis

In the total synthesis of deoxypolyoxin C, starting from the Diels-Alder adduct of furan to 1-cyanovinyl (1S')-camphanate, the chiral auxiliary ((1S)-camphanic acid) was successfully recovered at an early stage of the 11-step synthesis. The overall yield for the target compound was 4.8% [1].

Chiral Auxiliary Recycling Asymmetric Synthesis Process Economics

Validated Derivatization Protocol for Alkaloid Enantiomer Profiling by Achiral GC

A chiral derivatization method using (1S)-(-)-camphanic chloride, derived from (1S)-(-)-camphanic acid, was optimized via Box-Behnken design and validated for the analysis of nornicotine, anatabine, and anabasine enantiomers in tobacco by achiral gas chromatography [1].

Chiral Derivatization GC Analysis Alkaloid Enantiomers

High-Impact Application Scenarios for (1S)-(-)-Camphanic Acid Procurement


Resolution of Configurationally Stable Helicenes for Chiroptical Materials Research

For research groups synthesizing dithia-aza[4]helicenes or thiabridged [5]helicenes for circularly polarized luminescence (CPL) and chiroptical device applications, (1S)-(-)-camphanic acid provides a validated resolution pathway. Studies demonstrate that (1S)-camphanate esters yield superior diastereomeric separation compared to MTPA esters for hetero[4]helicenes, achieving ≥99% ee for both enantiomers after hydrolysis [1]. For thiabridged [5]helicenes with racemization barriers exceeding 40 kcal mol⁻¹, (1S)-(-)-camphanic acid offers a viable alternative when CSP-HPLC resolution is impractical [2].

Stereoisomer-Specific Biological Studies of Prenylflavonoids

Investigators studying the stereochemistry-dependent biological activities of hop-derived prenylflavonoids (e.g., naringenin, 8-prenylnaringenin, 6-prenylnaringenin) can utilize (1S)-(-)-camphanic acid derivatization followed by reversed-phase preparative HPLC to isolate individual stereoisomers. The validated method yields diastereomeric esters with >98% d.e., enabling definitive assignment of absolute configuration via CD spectrometry and subsequent biological evaluation of stereochemically pure samples [1].

Enantiomeric Profiling of Tobacco Alkaloids Using Standard Achiral GC Instrumentation

Analytical laboratories requiring enantiomer-specific quantification of nornicotine, anatabine, and anabasine in tobacco without access to dedicated chiral GC columns can employ (1S)-(-)-camphanoyl chloride (derived from (1S)-(-)-camphanic acid) as a chiral derivatizing agent. The optimized and validated protocol enables reliable enantiomer fraction determination on standard achiral GC systems, supporting cultivar evaluation and curing process studies [1].

Multi-Step Asymmetric Synthesis of Glycomimetics with Auxiliary Recovery

Synthetic chemistry groups undertaking multi-step asymmetric syntheses of rare sugars, glycomimetics, or polypropionates should consider (1S)-(-)-camphanic acid as a recoverable chiral auxiliary. The compound's demonstrated recoverability in the 11-step synthesis of deoxypolyoxin C [1] supports its use in longer synthetic sequences where auxiliary recycling reduces overall material consumption and cost, distinguishing it from single-use chiral auxiliaries.

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